molecular formula C22H18O6 B2506408 Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate CAS No. 374759-69-0

Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2506408
CAS No.: 374759-69-0
M. Wt: 378.38
InChI Key: HETVBKYSGRYELE-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a furan-2-carboxylate ester derivative featuring a benzo[c]chromen scaffold. Its structure comprises:

  • A furan-2-carboxylate core with a methyl group at position 5 and an oxymethyl linker at position 2.
  • The oxymethyl group connects to a 4-methyl-6-oxobenzo[c]chromen-3-yl moiety, which includes a fused benzochromene system with a methyl substituent at position 4 and a ketone at position 6 .

Properties

IUPAC Name

methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-12-18(26-11-14-10-19(22(24)25-3)27-13(14)2)9-8-16-15-6-4-5-7-17(15)21(23)28-20(12)16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETVBKYSGRYELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=C(OC(=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation followed by cyclization. The reaction conditions often require the use of strong bases, such as sodium ethoxide, and solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: The compound has shown promise in preclinical studies for its therapeutic potential. It is being investigated for its ability to modulate various biological pathways and its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogs of Furan-2-carboxylate Derivatives

The following compounds share the furan-2-carboxylate core but differ in substituents and appended aromatic systems:

Compound Name/ID Molecular Formula Molecular Weight Key Substituents/Modifications Source (Evidence ID)
Target Compound C₂₂H₁₈O₇ 394.38 (calc.) 4-methyl-6-oxobenzo[c]chromen-3-yl, methyl ester
BG75535 (5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid) C₂₁H₁₆O₆ 364.35 Carboxylic acid group instead of methyl ester
Compound 1 () C₁₆H₁₆O₆ Not reported 4-hydroxy-2-methoxy-6-methylphenyl, hydroxymethyl
Compound 2 () C₁₆H₁₆O₆ Not reported 2-hydroxy-4-methoxy-5-methylphenyl, hydroxymethyl
Compound 3 () C₁₆H₁₆O₆ Not reported 5-hydroxy-4-methoxy-2-methylphenyl, hydroxymethyl
[3-hexyl-4-methyl-2-oxochromen-7-yl] furan-2-carboxylate C₂₁H₂₂O₅ 354.40 (calc.) Hexyl group, 2-oxochromen system
Key Observations:

Functional Group Variations: The target compound and BG75535 differ only in the carboxylate functional group (methyl ester vs. carboxylic acid). This distinction impacts polarity and solubility; esters are typically more lipophilic than acids .

Aromatic System Modifications: The target compound’s benzo[c]chromen system (a fused tricyclic structure) contrasts with the monocyclic phenyl groups in Compounds 1–3 and the 2-oxochromen system in the hexyl-substituted analog (). Larger aromatic systems may influence π-π stacking interactions and molecular rigidity .

Hexyl chains () introduce hydrophobicity, likely reducing aqueous solubility but improving lipid membrane permeability .

Implications of Structural Differences

  • Substitutions on the chromen system (e.g., 4-methyl, 6-oxo) could modulate these effects .

Biological Activity

Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate, also known by its CAS Number 376375-10-9, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, anti-inflammatory effects, and possible mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H16O6, with a molecular weight of approximately 364.35 g/mol. Its structure includes a furan moiety and a substituted benzochromene, which are significant for its biological activity.

Cytotoxicity

Recent studies have explored the cytotoxic effects of similar compounds derived from furan carboxylates. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated notable cytotoxicity against various cancer cell lines, including HeLa and HepG2. While specific data on the cytotoxicity of this compound is limited, its structural similarities suggest potential efficacy against cancer cells .

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Compounds containing furan and chromene structures have been reported to inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of nuclear factor kappa B (NF-kB) activation. This suggests that this compound could exhibit similar activities, warranting further investigation.

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the interaction between the furan and chromene moieties plays a crucial role in binding to biological targets involved in cancer progression and inflammation. Such interactions may lead to the inhibition of key enzymes or receptors associated with these pathways.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have shown promising results in preclinical studies:

  • Cytotoxicity Against Cancer Cell Lines : A study on derivatives of furan carboxylates highlighted their ability to induce apoptosis in cancer cells, suggesting that similar compounds could be effective in cancer therapy .
  • Antibacterial Activity : Compounds with furan structures have been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This indicates a potential for broader antimicrobial applications for derivatives like this compound .

Summary Table of Biological Activities

Biological ActivityEvidence/Findings
CytotoxicityRelated compounds show efficacy against cancer cell lines .
Anti-inflammatoryPotential modulation of inflammatory pathways.
AntibacterialSimilar compounds demonstrate activity against various bacteria .

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